molecular formula C10H8N2O2 B1525767 3-Aminoquinoline-2-carboxylic acid CAS No. 887245-74-1

3-Aminoquinoline-2-carboxylic acid

Cat. No. B1525767
CAS RN: 887245-74-1
M. Wt: 188.18 g/mol
InChI Key: MARUGPVMNBSKNC-UHFFFAOYSA-N
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Description

3-Aminoquinoline-2-carboxylic acid is a compound with the molecular formula C10H8N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been accomplished via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn . Another method involves the synthesis of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides by the Knoevenagel reaction, which are then reduced with iron in acetic acid .


Molecular Structure Analysis

The InChI code for 3-Aminoquinoline-2-carboxylic acid is 1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of the quinoline structure .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminoquinoline-2-carboxylic acid primarily include the Knoevenagel reaction and reductive cyclization . These reactions are crucial in the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives.


Physical And Chemical Properties Analysis

3-Aminoquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

3-Aminoquinoline-2-carboxylic acid: A Comprehensive Analysis

Drug Discovery and Development: 3-Aminoquinoline-2-carboxylic acid serves as a building block in the synthesis of novel molecules for drug discovery. Its unique structure allows for the creation of diverse derivatives that can be tested for various pharmacological activities. For example, its derivatives have been evaluated for antileishmanial activity against parasites .

Material Science: In material science, this compound could potentially be used as a precursor for the synthesis of complex molecules that form part of advanced materials, such as organic semiconductors or photovoltaic cells.

Biological Studies: The compound’s derivatives can be used in biological studies to probe the function of various enzymes or receptors within cells, aiding in the understanding of cellular processes and disease mechanisms.

Nanotechnology: Carboxylic acids, including 3-Aminoquinoline-2-carboxylic acid, may find applications in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Safety and Hazards

The safety information for 3-Aminoquinoline-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives, including 3-Aminoquinoline-2-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there is potential for future research and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

properties

IUPAC Name

3-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUGPVMNBSKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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